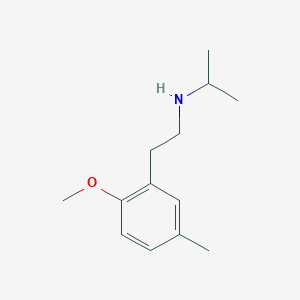
Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) typically involves the alkylation of phenethylamine with isopropyl halides in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major product depends on the nucleophile used but often results in the formation of substituted phenethylamine derivatives.
Scientific Research Applications
Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including its role as a central nervous system stimulant.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of neurotransmitters like dopamine and serotonin in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which acts as a central nervous system stimulant.
N-Methyl-phenethylamine: A derivative with similar stimulant properties.
2-Methoxy-phenethylamine: Another derivative with modifications at the methoxy position.
Uniqueness
Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other phenethylamine derivatives .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[2-(2-methoxy-5-methylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-10(2)14-8-7-12-9-11(3)5-6-13(12)15-4/h5-6,9-10,14H,7-8H2,1-4H3 |
InChI Key |
WBVUFDHHAHUIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















